Acetic acid C-11 is classified as a radiopharmaceutical agent. It is synthesized from [^11C]carbon dioxide through reactions involving Grignard reagents. The primary applications of this compound are in the field of molecular imaging, where it aids in the detection of myocardial oxidative metabolism and tumor metabolism.
The synthesis of acetic acid C-11 typically involves the nucleophilic addition of methylmagnesium halides (Grignard reagents) to [^11C]carbon dioxide. Various automated systems have been developed to streamline this process:
The molecular formula for acetic acid C-11 is . Its structure consists of a two-carbon backbone with a carboxylic acid functional group. The presence of the carbon-11 isotope allows for its detection via PET imaging.
Key structural data include:
Acetic acid C-11 participates in various biochemical reactions, primarily related to cellular metabolism:
The mechanism by which acetic acid C-11 functions as a tracer involves its uptake by tissues that are metabolically active:
Relevant data regarding its stability indicate that acetic acid C-11 remains stable under standard laboratory conditions but may degrade upon exposure to moisture or certain reactive agents .
Acetic acid C-11 has significant applications in various scientific fields:
Acetic acid C-11, systematically named 1-¹¹C-acetic acid or [¹¹C]acetate, is a short-chain carboxylic acid radiolabeled with carbon-11 at the carboxyl position. Its molecular formula is C₂H₄O₂, with a molecular weight of 60.05 g/mol and a CAS registry number of 78887-71-5 [1] [4]. The isotopic label carbon-11 (¹¹C) is a positron-emitting radionuclide with a half-life of 20.4 minutes, necessitating on-site cyclotron production [5] [8]. Carbon-11 is typically produced via proton bombardment of nitrogen gas in a cyclotron, yielding [¹¹C]CO₂ or [¹¹C]CH₄ as primary precursors [5].
Table 1: Key Isotopic Properties of Acetic Acid C-11
Property | Specification |
---|---|
Radionuclide | Carbon-11 (¹¹C) |
Half-life | 20.4 minutes |
Primary Production Route | ¹⁴N(p,α)¹¹C nuclear reaction |
Decay Mode | β⁺ emission (99.8%) |
Molar Activity | Typically 30-100 GBq/μmol at EOS |
After intravenous administration, [¹¹C]acetate undergoes rapid cellular uptake via monocarboxylate transporters (MCTs). Intracellularly, it is converted to acetyl-CoA by acetyl-CoA synthetase, entering either the tricarboxylic acid (TCA) cycle for oxidation or the de novo fatty acid synthesis pathway [3] [6]. This metabolic duality allows it to probe distinct biological processes in different tissues.
The development of [¹¹C]acetate began in the 1980s for assessing myocardial oxidative metabolism. Early PET studies demonstrated its rapid clearance kinetics correlated with myocardial oxygen consumption (MVO₂), establishing it as a validated cardiac perfusion tracer [3] [9]. By the late 1990s, researchers observed unexpectedly high [¹¹C]acetate retention in prostate cancer tumors, shifting interest toward oncology [7]. This retention was linked to overexpression of fatty acid synthase (FAS), a key enzyme in lipid biosynthesis that is upregulated in many cancers [6] [7].
Synthetic methods evolved significantly over two decades. Initial preparations used Grignard reagents (methylmagnesium bromide) to react with [¹¹C]CO₂, followed by hydrolysis to yield [¹¹C]acetate [5]. Modern automated modules now achieve high-purity production via:
[¹¹C]Acetate exemplifies rational PET tracer design targeting metabolic reprogramming in diseases. Unlike ¹⁸F-FDG, which images glucose metabolism, [¹¹C]acetate probes lipid synthesis and oxidative phosphorylation. This makes it particularly valuable for tumors with low glycolytic activity (e.g., prostate cancer, hepatocellular carcinoma) [2] [6].
Table 2: Radiolabeling Methods for [¹¹C]Acetate
Precursor | Reaction | Radiochemical Yield (RCY) | Advantages |
---|---|---|---|
[¹¹C]CO₂ | Carboxylation of CH₃MgBr | 50-70% | High molar activity |
[¹¹C]CH₄ | Halogenation → [¹¹C]CH₃I → carboxylation | 40-60% | Lower isotopic dilution |
Key advantages in tracer design include:
Emerging applications exploit its perfusion-signaling properties. For example, renal PET studies use a single [¹¹C]acetate injection to quantify both renal blood flow (K₁ parameter) and oxidative metabolism (k₂ parameter), validated against gold-standard [¹⁵O]H₂O [9].
Table 3: Clinically Validated Applications of [¹¹C]Acetate PET
Application | Target Pathway | Clinical Evidence |
---|---|---|
Prostate Cancer Detection | Fatty Acid Synthesis | 75% detectability in biochemical recurrence [2] |
Hepatocellular Carcinoma (HCC) | Lipogenesis & Perfusion | 93% sensitivity for bone metastases [2] |
Myocardial Viability | Oxidative Metabolism | Linear correlation with MVO₂ (r=0.96) [3] |
Renal Perfusion | Proximal Tubular Uptake | Strong correlation with [¹⁵O]H₂O PET (r=0.95) [9] |
Table 4: Comparison of Key Radiotracers in Oncology
Tracer | Primary Metabolic Pathway | Advantages | Limitations |
---|---|---|---|
[¹¹C]Acetate | Lipid synthesis | Low urinary excretion; detects well-differentiated tumors | Short half-life requires on-site cyclotron |
¹⁸F-FDG | Glycolysis | Wide availability; high sensitivity for aggressive tumors | High background in brain/bladder |
[¹¹C]Choline | Phospholipid synthesis | High sensitivity in prostate cancer | False positives in prostatitis |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7